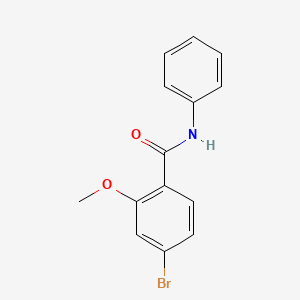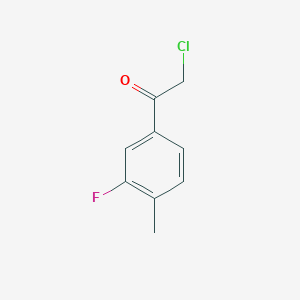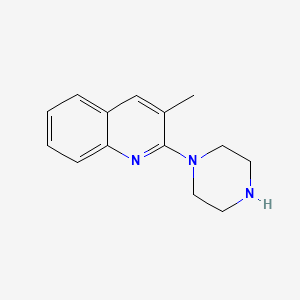
3-Methyl-2-(piperazin-1-yl)quinoline
Descripción general
Descripción
3-Methyl-2-(piperazin-1-yl)quinoline is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of 2-(piperazin-1-yl)quinolines derivatives, which is similar to 3-Methyl-2-(piperazin-1-yl)quinoline, has been explained through several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Chemical Reactions Analysis
The chemical reactions involving 2-(piperazin-1-yl)quinolines derivatives, which are similar to 3-Methyl-2-(piperazin-1-yl)quinoline, include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Aplicaciones Científicas De Investigación
Anti-inflammatory and Ligand Properties
- Anti-inflammatory Applications : One study outlines the design, synthesis, and evaluation of new ligands for the human histamine H4 receptor, identifying 3-Methyl-2-(piperazin-1-yl)quinoline derivatives with significant anti-inflammatory properties in vivo. These compounds were shown to possess potent H4R ligand activity with nanomolar affinities, demonstrating their potential in treating inflammatory conditions (Smits et al., 2008).
Pharmacological Activities
- Smooth Muscle Contractions : Research from 1966 highlighted the pharmacological potency of 2-(1-piperazinyl)-quinoline in inducing contractions of uterine smooth muscle, both in vivo and in vitro. This compound was found to be more potent than methylergonovine in assays on isolated rat uteri, suggesting a potential role in studies related to smooth muscle physiology (Hong & Pardo, 1966).
Antibacterial Activity
- Antibacterial Agents : A series of [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids derivatives, including those with 3-Methyl-2-(piperazin-1-yl)quinoline structures, exhibited superior in vitro antibacterial activity. Notably, derivatives with a 4-methyl-1-piperazinyl group at C-7 showed potent in vivo activity, underscoring the potential of these compounds in developing new antibacterial drugs (Segawa et al., 1992).
Antiparasitic and Anticancer Applications
- Antiparasitic and Anticancer Hybrid Molecules : Synthesis of hybrid molecules from precursors with known antiparasitic activity resulted in compounds with potent lethal activities against Entamoeba histolytica and Giardia intestinalis. This includes derivatives of 3-Methyl-2-(piperazin-1-yl)quinoline, highlighting the versatility of this scaffold in generating effective antiparasitic agents (Saadeh et al., 2009).
Direcciones Futuras
Quinoline-based compounds, such as 3-Methyl-2-(piperazin-1-yl)quinoline, have a wide range of biological activities and are used extensively in the treatment of various diseases . There is a huge need for drugs to combat deadly pathogens, and quinolines are an essential moiety to treat infectious diseases . Therefore, there is a great potential for the development of new derivatives of quinoline-based compounds in the future.
Propiedades
IUPAC Name |
3-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-12-4-2-3-5-13(12)16-14(11)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKANULGPVFVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627184 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(piperazin-1-yl)quinoline | |
CAS RN |
348133-74-4 | |
| Record name | 3-Methyl-2-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



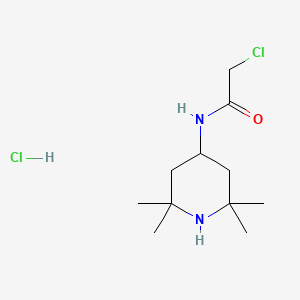
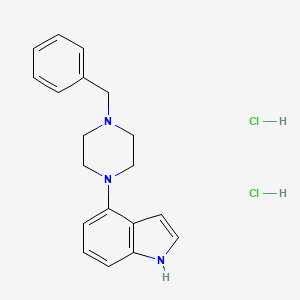
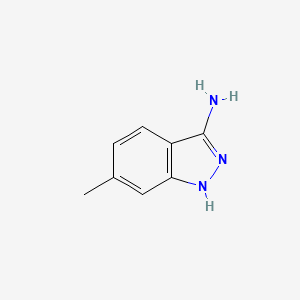
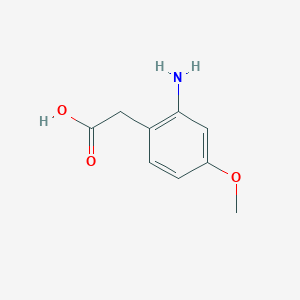
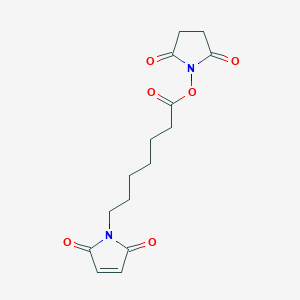
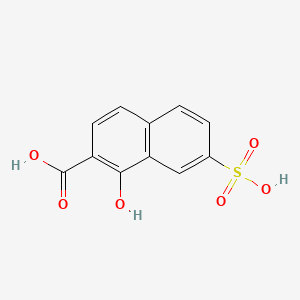
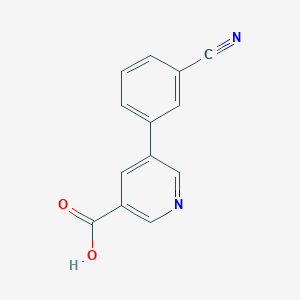
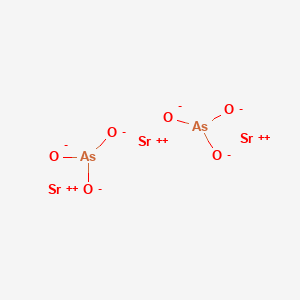
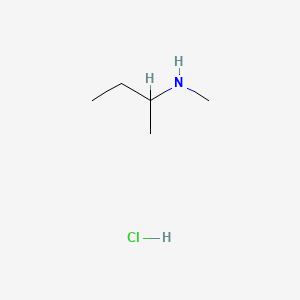
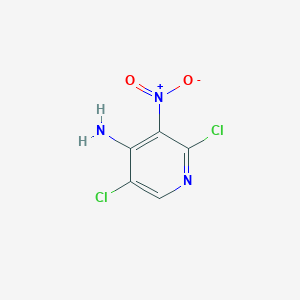
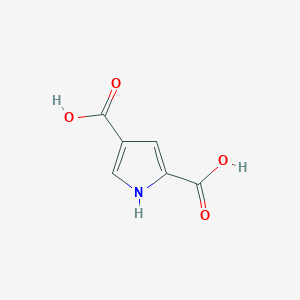
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
